molecular formula C16H16BrNO2 B5168280 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide

2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B5168280
M. Wt: 334.21 g/mol
InChI Key: RPXRATAQQAXVPN-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is an organic compound that features a bromophenoxy group and a phenylethylacetamide moiety

Preparation Methods

The synthesis of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide typically involves the reaction of 2-bromophenol with 1-phenylethylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or sodium methoxide, leading to the replacement of the bromine atom with other functional groups.

Scientific Research Applications

2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenylethylacetamide moiety can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide can be compared with similar compounds such as:

    2-(2-chlorophenoxy)-N-(1-phenylethyl)acetamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.

    2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

    2-(2-iodophenoxy)-N-(1-phenylethyl)acetamide: The iodine atom can increase the compound’s molecular weight and influence its pharmacokinetic properties.

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of this compound in scientific research and industry.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12(13-7-3-2-4-8-13)18-16(19)11-20-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXRATAQQAXVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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